5-Ethyl-1-methyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-1-methyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions
Vorbereitungsmethoden
The synthesis of 5-Ethyl-1-methyl-1H-imidazole can be achieved through several routes. One common method involves the acid-catalyzed methylation of imidazole using methanol. Another approach is the Radziszewski reaction, which involves the condensation of glyoxal, formaldehyde, and a mixture of ammonia and methylamine . These methods are widely used in both laboratory and industrial settings due to their efficiency and scalability.
Analyse Chemischer Reaktionen
5-Ethyl-1-methyl-1H-imidazole undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of imidazole-5-carboxylic acid derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of imidazole derivatives with reduced functional groups.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-1-methyl-1H-imidazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Ethyl-1-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and enzymes, thereby influencing their activity. This interaction can lead to the modulation of biochemical pathways, resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
5-Ethyl-1-methyl-1H-imidazole can be compared with other imidazole derivatives, such as:
1-Methylimidazole: Similar in structure but lacks the ethyl group, leading to different chemical properties and reactivity.
5-Methylimidazole: Contains a methyl group at the 5-position instead of an ethyl group, resulting in distinct chemical behavior.
4-Methylimidazole: Another isomer with the methyl group at the 4-position, which also exhibits unique properties.
Eigenschaften
Molekularformel |
C6H10N2 |
---|---|
Molekulargewicht |
110.16 g/mol |
IUPAC-Name |
5-ethyl-1-methylimidazole |
InChI |
InChI=1S/C6H10N2/c1-3-6-4-7-5-8(6)2/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
NNUKGGJBMPLKIW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CN=CN1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.